N'-[(E)-pyridin-3-ylmethylidene]benzenesulfonohydrazide
Description
N'-[(E)-Pyridin-3-ylmethylidene]benzenesulfonohydrazide is a Schiff base derived from the condensation of pyridine-3-carbaldehyde and benzenesulfonohydrazide. Its structure features a sulfonohydrazide backbone linked to a pyridinylmethylene group in the E-configuration. The compound crystallizes in the monoclinic system (space group P2₁/c), with lattice parameters a = 9.7547(4) Å, b = 9.8108(4) Å, c = 13.1130(5) Å, and β = 109.038(2)° . The crystal packing is stabilized by intermolecular N–H···N hydrogen bonds and π–π interactions between pyridine and benzene rings .
Properties
Molecular Formula |
C12H11N3O2S |
|---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O2S/c16-18(17,12-6-2-1-3-7-12)15-14-10-11-5-4-8-13-9-11/h1-10,15H/b14-10+ |
InChI Key |
LLXOPCDYNFFJAF-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(pyridin-3-yl)methylidene]benzenesulfonohydrazide can be synthesized through a condensation reaction between pyridine-3-carbaldehyde and benzenesulfonohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(pyridin-3-yl)methylidene]benzenesulfonohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Key Structural Characteristics:
-
Crystal System : Monoclinic () with unit cell dimensions ) .
-
Intermolecular Interactions : Stabilized by N–H···N hydrogen bonds, forming continuous chains in the crystal lattice .
-
Conformation : The benzenesulfonohydrazide group adopts a gauche conformation (C–S–N angle = 105.54°), while the pyridine ring remains planar .
Mechanism:
-
Breslow Intermediate Formation : NHC reacts with phthalaldehyde to generate a dienolate intermediate.
-
Oxidative Coupling : Aerial oxidation facilitates nucleophilic attack by the sulfonohydrazide, forming a new C–N bond.
-
Catalyst Regeneration : The NHC dissociates, completing the cycle .
This suggests -[()-pyridin-3-ylmethylidene]benzenesulfonohydrazide could similarly engage in catalytic C–N coupling, leveraging its nucleophilic hydrazide group.
Acid-Base Behavior and Protonation
The pyridine moiety imparts basicity to the compound:
-
pKaK_aKa of Pyridinium Ion : ~5.25, comparable to tertiary amines .
-
Protonation Site : Occurs at the pyridine nitrogen, forming a pyridinium cation () .
Experimental evidence from IR and NMR spectra confirms protonation-induced shifts in vibrational and electronic environments .
Nucleophilic Reactivity
The sulfonohydrazide group () exhibits nucleophilic character:
-
Potential Reactions :
-
Alkylation or acylation at the hydrazidic nitrogen.
-
Coordination with metal ions (inferred from similar sulfonohydrazides).
-
Hirshfeld Surface Analysis:
-
Dominant Interactions : H···O (34.6%) and H···N (12.8%) contacts, highlighting the role of hydrogen bonding in stabilizing reactive intermediates .
Comparative Reactivity of Pyridine Derivatives
The pyridine ring’s electronic properties influence reactivity:
Spectral Data and Characterization
Key spectroscopic properties include:
Scientific Research Applications
N'-[(E)-pyridin-3-ylmethylidene]benzenesulfonohydrazide and its derivatives have various applications, predominantly in the fields of medicinal chemistry, analytical chemistry, and material science. These compounds, often synthesized as Schiff bases, exhibit a range of biological activities and are utilized as reagents in synthesizing complex organic molecules .
Synthesis and Characterization
This compound can be synthesized through the condensation of benzenesulfonohydrazide with pyridine-3-carboxaldehyde . The resulting Schiff base is characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography to confirm its structure and purity .
Medicinal Chemistry Applications
Sulfonohydrazides and their derivatives, including this compound, have demonstrated a wide array of pharmacological activities .
Carbonic Anhydrase Inhibitors: A series of sulfonamide-bearing azaheterocyclic Schiff base derivatives, including derivatives of this compound, have been synthesized and evaluated as carbonic anhydrase inhibitors .
Antimicrobial Agents: this compound derivatives have shown potential as antimicrobial drugs, particularly against Gram-negative bacteria such as Escherichia coli .
Anticancer Studies: In silico studies have explored the anticancer potential of this compound .
Other Activities: Hydrazone derivatives, which share structural similarities with this compound, have been reported to possess antibacterial, anticonvulsant, analgesic, anti-inflammatory, antiviral, and anti-malarial properties .
Analytical Applications
Hydrazones, a class of compounds closely related to this compound, are employed as analytical reagents for spectroscopic determination of metal ions in diverse samples, including food, environmental, pharmaceutical, and biological samples. They are also used in determining organic compounds like glucose and carbonyl compounds in biological fluids .
Material Science Applications
Corrosion Inhibition: Fatty hydrazide derivatives are used as corrosion inhibitors in acidic media .
Polymer Chemistry: Hydrazone derivatives are used as polymer initiators .
Case Studies
Crystal Structure Analysis: N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide has been synthesized, characterized, and analyzed via X-ray diffraction. The crystal data for C12H11N3O2S includes a = 9.7547(4) Å, b = 9.8108(4) Å, c = 13.1130(5) Å, β = 109.038(2)°, V = 1186.29(8) Å3, and Z = 4 .
Phthalidyl Sulfonohydrazone Synthesis: N-heterocyclic carbene catalysis has been used to synthesize phthalidyl sulfonohydrazones, with potential as antimicrobial drugs .
Mechanism of Action
The mechanism of action of N’-[(E)-(pyridin-3-yl)methylidene]benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity or disrupt cellular processes. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Crystallographic and Electronic Properties
- Crystal Packing : The pyridin-3-ylmethylidene compound forms chains via N–H···N bonds, while nitro-substituted analogs (e.g., 4-nitrobenzylidene) exhibit enhanced planarity due to electron-withdrawing effects, favoring π-stacking .
- Conformational Flexibility : Bulky substituents (e.g., thiazole rings) introduce torsional strain, reducing crystallinity compared to the planar pyridine derivative .
Key Research Findings
Biological Activity
N'-[(E)-pyridin-3-ylmethylidene]benzenesulfonohydrazide, also known as a Schiff base derivative, has garnered attention for its diverse biological activities. This compound is synthesized from the reaction of benzenesulfonyl hydrazine with pyridine-3-carboxaldehyde and has potential applications in medicinal chemistry due to its inhibitory effects on various biological targets.
Synthesis and Characterization
The synthesis of this compound involves the condensation of pyridine-3-carboxaldehyde with benzenesulfonyl hydrazine. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography have confirmed the structure of the compound, revealing its crystalline nature and molecular configuration .
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In silico studies suggest that the compound interacts effectively with cancer-related proteins, demonstrating potential as an anticancer agent. For example, molecular docking studies have shown favorable binding affinities to targets involved in cancer progression .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. Derivatives of sulfonamide-based Schiff bases, including this compound, have been reported to inhibit CA activity with varying potency. The IC50 values indicate that certain derivatives exhibit stronger inhibition compared to standard inhibitors like acetazolamide .
Case Studies
Several case studies have explored the biological implications of this compound:
- Case Study 1 : A study focusing on the cytotoxic effects of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated a dose-dependent response, indicating its potential as a chemotherapeutic agent .
- Case Study 2 : Research involving the compound's interaction with bacterial enzymes revealed its potential as an antimicrobial agent, particularly against Gram-negative bacteria such as Escherichia coli. Molecular docking studies suggested effective binding to key bacterial proteins .
Data Summary
Q & A
Q. What are the standard synthetic methodologies for preparing N'-[(E)-pyridin-3-ylmethylidene]benzenesulfonohydrazide?
The compound is synthesized via a Schiff base condensation reaction between benzenesulfonohydrazide and pyridine-3-carbaldehyde. A typical procedure involves dissolving the hydrazide derivative in ethanol, adding the aldehyde, and catalyzing the reaction with acetic acid. The precipitate is isolated via vacuum filtration and purified using methanol washes. This method yields high-purity products (91% yield in analogous syntheses) .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the hydrazone bond (δ ~10.7 ppm for NH proton) and aromatic protons.
- FTIR : Identification of C=N stretches (~1596 cm⁻¹) and sulfonamide S=O vibrations (~1131 cm⁻¹).
- HRMS : Validation of molecular weight (e.g., [M+H]⁺ ion matching calculated values). These methods ensure structural confirmation and purity assessment .
Q. How does the electronic configuration of the pyridine ring influence the compound's reactivity?
The pyridine moiety acts as a weak base due to its lone pair on nitrogen, enabling coordination with metal ions. This property facilitates applications in catalysis or bioinorganic chemistry. The electron-withdrawing nature of the pyridin-3-yl group also stabilizes the hydrazone bond, influencing reactivity in substitution or redox reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization includes:
- Solvent selection : Polar protic solvents (e.g., ethanol) enhance Schiff base formation.
- Catalyst loading : Acetic acid (10 drops in 10 mL ethanol) minimizes side reactions.
- Temperature control : Room-temperature reactions reduce decomposition. Monitoring via TLC (dichloromethane mobile phase) and iterative purification (methanol recrystallization) ensures high yields (>90%) .
Q. What crystallographic methods resolve the molecular geometry of this compound and its derivatives?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, analogous hydrazides crystallize in monoclinic systems (space group P2₁/c), with bond lengths and angles confirming E-configuration and planarity of the hydrazone linkage. Hydrogen-bonding networks (N–H⋯O/N) stabilize the crystal lattice .
Q. How can computational chemistry predict biological interactions of this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model binding affinities to biological targets like enzymes or receptors. For instance, pyridine-containing hydrazides show potential as kinase inhibitors, with docking scores correlating with experimental IC₅₀ values. DFT calculations further elucidate charge distribution and reactive sites .
Q. What strategies resolve contradictions in reported biological activities of Schiff base hydrazides?
Contradictions arise from substituent effects and assay variability. Strategies include:
- Comparative SAR studies : Testing derivatives with varied substituents (e.g., methoxy vs. sulfonyl groups).
- Standardized assays : Using consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antibacterial studies).
- Meta-analysis : Cross-referencing crystallographic data with bioactivity to identify critical structural motifs .
Q. What side reactions occur during synthesis, and how are they mitigated?
Common side reactions include:
- Oxidative by-products : Over-oxidation of the hydrazone bond, minimized by inert atmospheres.
- Diastereomer formation : Controlled pH (acetic acid) ensures E-configuration dominance.
- Impurity carryover : Sequential washing (water followed by methanol) removes unreacted precursors .
Methodological Notes
- Data Contradictions : Variability in biological activity (e.g., antibacterial vs. antifungal efficacy) may stem from differences in microbial strains or assay protocols. Cross-validation using multiple strains (e.g., Gram-positive and Gram-negative) is recommended .
- Advanced Characterization : For metal complexes of this compound, combine SCXRD with cyclic voltammetry to assess redox behavior and ligand-metal charge transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
